molecular formula C16H23N5Na2O15P2 B12309994 disodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate

disodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate

Cat. No.: B12309994
M. Wt: 633.3 g/mol
InChI Key: JSPFVHFOZPVIHM-KEPJSXFQSA-L
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Description

Disodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple hydroxyl groups, a purine base, and phosphate groups. It is primarily used in life sciences research due to its unique properties and interactions at the molecular level .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate involves multiple steps, including the protection of hydroxyl groups, phosphorylation, and deprotection. The reaction conditions typically require controlled temperatures, specific pH levels, and the use of catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for extensive research and application .

Chemical Reactions Analysis

Types of Reactions

Disodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various phosphorylated derivatives, oxidized forms, and substituted compounds that retain the core structure of the original molecule .

Scientific Research Applications

Disodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate is widely used in scientific research due to its versatility and unique properties. Some of its applications include:

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. It can bind to enzymes, receptors, and other biomolecules, influencing their activity and function. The phosphate groups play a crucial role in these interactions, facilitating the transfer of phosphate groups and modulating biochemical pathways .

Properties

Molecular Formula

C16H23N5Na2O15P2

Molecular Weight

633.3 g/mol

IUPAC Name

disodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate

InChI

InChI=1S/C16H25N5O15P2.2Na/c1-4-7(22)9(24)11(26)15(33-4)35-38(30,31)36-37(28,29)32-2-5-8(23)10(25)14(34-5)21-3-18-6-12(21)19-16(17)20-13(6)27;;/h3-11,14-15,22-26H,2H2,1H3,(H,28,29)(H,30,31)(H2,17,20,27);;/q;2*+1/p-2/t4-,5+,6?,7+,8+,9+,10+,11-,14+,15+;;/m0../s1

InChI Key

JSPFVHFOZPVIHM-KEPJSXFQSA-L

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4C3=NC(=N)NC4=O)O)O)O)O)O.[Na+].[Na+]

Canonical SMILES

CC1C(C(C(C(O1)OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=NC4C3=NC(=N)NC4=O)O)O)O)O)O.[Na+].[Na+]

Origin of Product

United States

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